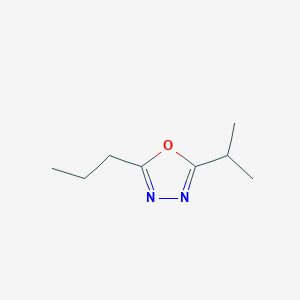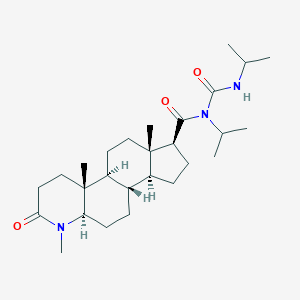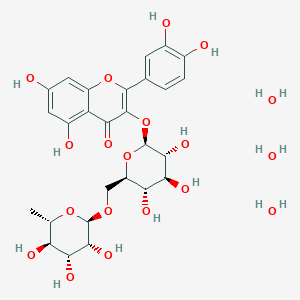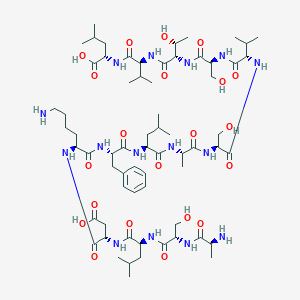
S-Pyridin-2-yl 3-methylbutanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Pyridin-2-yl 3-methylbutanethioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a thioester derivative of pyridine and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of S-Pyridin-2-yl 3-methylbutanethioate is not well understood. However, it is believed to act as a nucleophile in various reactions, particularly in the synthesis of thioesters. Additionally, S-Pyridin-2-yl 3-methylbutanethioate has been shown to form metal complexes, which may have unique properties and potential applications.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of S-Pyridin-2-yl 3-methylbutanethioate. However, it has been shown to be relatively non-toxic and is not considered to be a significant health hazard. It is important to note that S-Pyridin-2-yl 3-methylbutanethioate should be handled with care, as it has a strong odor and can cause irritation to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of S-Pyridin-2-yl 3-methylbutanethioate is its versatility. It can be used as a reagent in various organic synthesis reactions and as a ligand in the synthesis of metal complexes. Additionally, it is relatively easy to synthesize and is not considered to be a significant health hazard.
One of the limitations of S-Pyridin-2-yl 3-methylbutanethioate is its limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, there is limited information available on its mechanism of action and potential side effects, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on S-Pyridin-2-yl 3-methylbutanethioate. One area of interest is the synthesis of new metal complexes using S-Pyridin-2-yl 3-methylbutanethioate as a ligand. These complexes may have unique properties and potential applications in catalysis and material science.
Another area of interest is the development of new synthetic methods using S-Pyridin-2-yl 3-methylbutanethioate as a reagent. This may involve the use of alternative reaction conditions or the development of new reactions that can be catalyzed by S-Pyridin-2-yl 3-methylbutanethioate.
Finally, further research is needed to better understand the mechanism of action and potential side effects of S-Pyridin-2-yl 3-methylbutanethioate. This will be critical for the safe and effective use of this compound in scientific research.
Métodos De Síntesis
The synthesis of S-Pyridin-2-yl 3-methylbutanethioate involves the reaction between 3-methylbutanethiol and pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields S-Pyridin-2-yl 3-methylbutanethioate as a yellowish liquid with a strong odor.
Aplicaciones Científicas De Investigación
S-Pyridin-2-yl 3-methylbutanethioate has been widely used in scientific research, especially in the field of organic synthesis. It is commonly used as a reagent in the synthesis of various organic compounds, including peptides, esters, and amides. Additionally, S-Pyridin-2-yl 3-methylbutanethioate has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
IUPAC Name |
S-pyridin-2-yl 3-methylbutanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8(2)7-10(12)13-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCAXARDGCBUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)SC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452561 |
Source


|
| Record name | S-Pyridin-2-yl 3-methylbutanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Pyridin-2-yl 3-methylbutanethioate | |
CAS RN |
139007-44-6 |
Source


|
| Record name | S-Pyridin-2-yl 3-methylbutanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)



